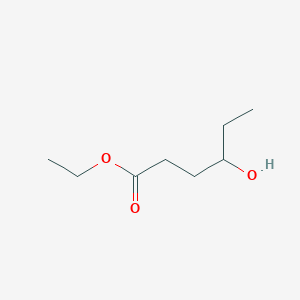

Ethyl 4-hydroxyhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-hydroxyhexanoate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a hydroxyhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxyhexanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce 4-hydroxyhexanoic acid and ethanol.

Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.

Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

Hydrolysis: 4-hydroxyhexanoic acid and ethanol.

Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.

Reduction: 4-hydroxyhexanol.

Scientific Research Applications

Ethyl 4-hydroxyhexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyhexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of 4-hydroxyhexanoic acid and ethanol. The pathways involved in its metabolism and action are still under investigation, but it is known to undergo typical ester hydrolysis reactions .

Comparison with Similar Compounds

Ethyl 4-hydroxyhexanoate can be compared with other similar esters, such as:

Ethyl 4-hydroxybutanoate: This compound has a shorter carbon chain and different physical properties.

Mthis compound: This ester has a methyl group instead of an ethyl group, affecting its reactivity and applications.

Ethyl 3-hydroxyhexanoate: The position of the hydroxy group differs, leading to variations in chemical behavior and uses.

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

Ethyl 4-hydroxyhexanoate (C8H16O3), a compound belonging to the family of hydroxy fatty acid esters, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antiviral properties, safety profiles, and possible therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a hydroxyl group located at the fourth carbon of the hexanoate chain. Its molecular formula is C8H16O3, and it is often studied for its role in various biological processes.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against Coxsackievirus B (CVB), a member of the Picornaviridae family associated with various diseases in humans.

Research indicates that this compound exhibits significant antiviral activity by inhibiting viral RNA replication. The effective concentration (EC50) for this compound has been reported at approximately 1.2 μM, with a cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selective index (SI) of 20.8. This suggests that this compound can effectively inhibit viral replication while maintaining a favorable safety profile .

In Vivo and In Vitro Studies

In vitro experiments using HeLa cells infected with CVB demonstrated that treatment with this compound significantly reduced cytopathic effects (CPE). The compound was administered at varying concentrations (2–16 μM), and results indicated a dose-dependent inhibition of viral replication. Notably, at concentrations as low as 2 μM, significant reductions in viral titers were observed .

In vivo studies involving virus-infected mice showed that administration of this compound at a dosage of 250 mg/kg every 12 hours resulted in measurable improvements in body weight and overall health compared to untreated controls. These findings support the compound's potential as a therapeutic agent against viral infections .

Safety and Toxicity Profile

Despite its promising biological activities, understanding the safety profile of this compound is crucial for therapeutic applications. Preliminary data suggest that it has a low toxicity level, as indicated by the high CC50 value relative to its EC50. However, further studies are required to fully assess its long-term safety and potential side effects in human applications.

Comparative Table of Biological Activities

| Activity | This compound | Other Compounds |

|---|---|---|

| Antiviral Efficacy | EC50: 1.2 μM | Varies; e.g., Favipiravir: EC50 ~0.5 μM |

| Cytotoxicity | CC50: 25.6 μM | Varies; e.g., Acyclovir: CC50 ~100 μM |

| Selectivity Index | SI: 20.8 | Varies; e.g., Remdesivir: SI ~10 |

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl 4-hydroxyhexanoate |

InChI |

InChI=1S/C8H16O3/c1-3-7(9)5-6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 |

InChI Key |

WSZGBHSBZUYPBO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(=O)OCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.